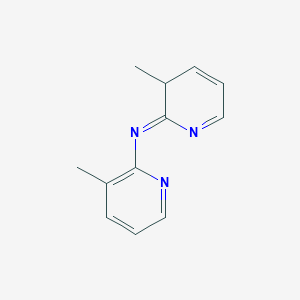
3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, each substituted with a methyl group. The structure of this compound allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine typically involves the reaction of 3-methylpyridin-2-amine with an appropriate aldehyde or ketone. One common method involves the use of pyrimidine-5-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure but with a pyrimidine ring instead of a second pyridine ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another pyridine derivative with different substitution patterns.
Uniqueness
3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyridine rings with methyl substitutions make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(Z)-3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine |
InChI |
InChI=1S/C12H13N3/c1-9-5-3-7-13-11(9)15-12-10(2)6-4-8-14-12/h3-9H,1-2H3/b15-11- |
InChI Key |
ZYYAAMIGXRWSOK-PTNGSMBKSA-N |
Isomeric SMILES |
CC\1C=CC=N/C1=N\C2=C(C=CC=N2)C |
Canonical SMILES |
CC1C=CC=NC1=NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















